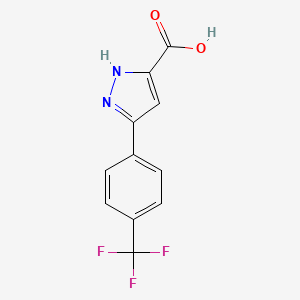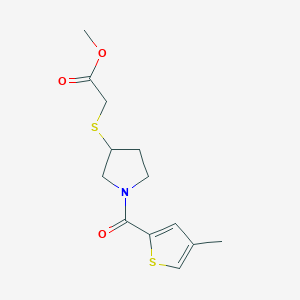![molecular formula C12H18N6 B3016186 N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide CAS No. 786578-60-7](/img/structure/B3016186.png)
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with a phenyl group and a carboximidamide group
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likeBeta-secretase 1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including protein cleavage and signal transduction.
Mode of Action
Based on the structure of the compound, it likely interacts with its targets through the formation ofimine bonds . Imine formation is a common mechanism in biochemistry, where a primary amine reacts with a carbonyl compound to form an imine. This reaction is reversible and acid-catalyzed .
Biochemical Pathways
Amino acids, which share structural similarities with this compound, are known to be involved in a wide range of biochemical pathways, including protein synthesis and metabolism .
Result of Action
Compounds that target enzymes like beta-secretase 1 and urokinase-type plasminogen activator can influence a variety of cellular processes, including signal transduction and protein cleavage .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity and stability of many compounds .
Biochemische Analyse
Biochemical Properties
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is crucial in the pathogenesis of Alzheimer’s disease . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to inhibit the activity of beta-secretase 1, leading to altered cell signaling pathways that are involved in neuroprotection . Additionally, it can affect gene expression by downregulating the expression of genes involved in amyloid-beta production, thereby reducing the toxic effects associated with amyloid-beta accumulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For instance, it binds to the active site of beta-secretase 1, inhibiting its enzymatic activity . This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert neuroprotective effects by inhibiting beta-secretase 1 activity and reducing amyloid-beta production . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired cognitive function. Threshold effects have been observed, where the beneficial effects of the compound are maximized at an optimal dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as beta-secretase 1, which plays a crucial role in the metabolism of amyloid precursor protein . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, particularly in the context of amyloid-beta production. Additionally, this compound can influence the activity of other metabolic enzymes, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 has been implicated in the transport of this compound across the blood-brain barrier . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been observed to localize primarily in the cytoplasm and the endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, thereby modulating its activity. For example, its localization in the endoplasmic reticulum can influence the processing and trafficking of amyloid precursor protein, thereby affecting amyloid-beta production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of phenylpiperazine with cyanamide under controlled conditions to introduce the carboximidamide group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or imines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[amino(imino)methyl]amino}butyl)-2,4’-bi-1,3-thiazole-4-carboxamide
- N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide
Uniqueness
N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a carboximidamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-(diaminomethylidene)-4-phenylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-11(14)16-12(15)18-8-6-17(7-9-18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H5,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWASOLNMNSTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)


![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)
![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide](/img/structure/B3016123.png)

